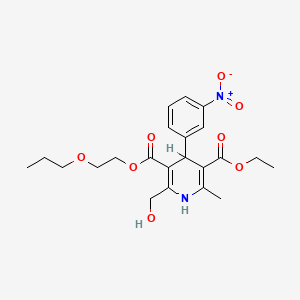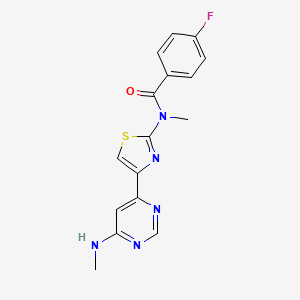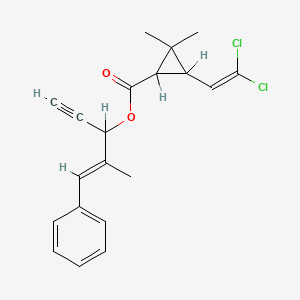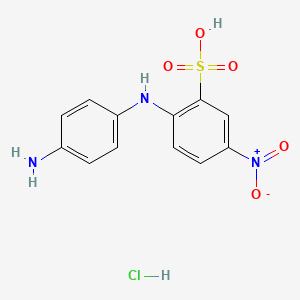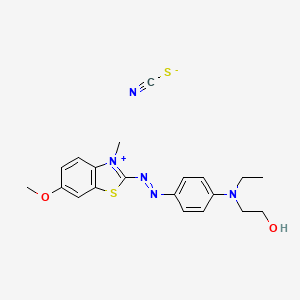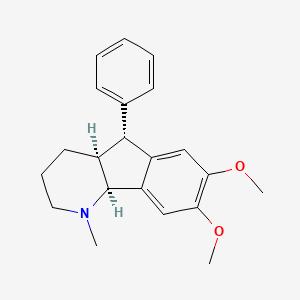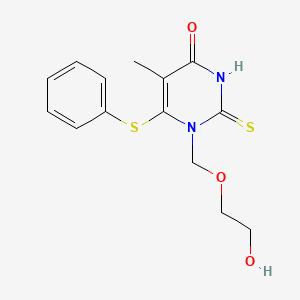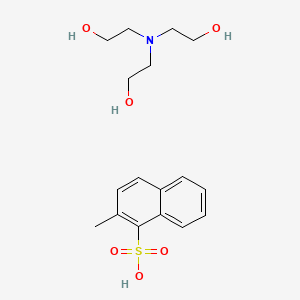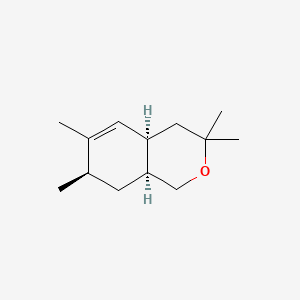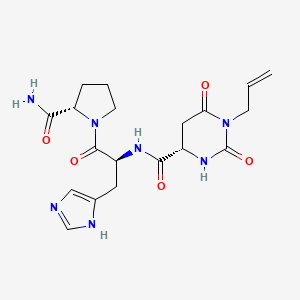
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes a prolinamide moiety, a pyrimidinyl group, and a histidyl residue. The hydrate form indicates the presence of water molecules in its crystalline structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate typically involves multiple steps:
Formation of the Prolinamide Moiety: This can be achieved through the reaction of proline with an appropriate amine under dehydrating conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Coupling with Histidyl Residue: The final step involves coupling the intermediate with L-histidine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions might occur at the amide or pyrimidinyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Prolinamide derivatives: Compounds with similar prolinamide structures but different substituents.
Pyrimidinyl compounds: Molecules containing the pyrimidinyl group, which might have similar biological activities.
Histidyl peptides: Peptides containing histidine residues, which could exhibit comparable properties.
Uniqueness
The uniqueness of L-Prolinamide, N-((hexahydro-2,6-dioxo-1-(2-propenyl)-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-, hydrate lies in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
128083-58-9 |
|---|---|
Formule moléculaire |
C19H25N7O5 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,6-dioxo-1-prop-2-enyl-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C19H25N7O5/c1-2-5-26-15(27)8-12(24-19(26)31)17(29)23-13(7-11-9-21-10-22-11)18(30)25-6-3-4-14(25)16(20)28/h2,9-10,12-14H,1,3-8H2,(H2,20,28)(H,21,22)(H,23,29)(H,24,31)/t12-,13-,14-/m0/s1 |
Clé InChI |
NHWDWMDANWRCQV-IHRRRGAJSA-N |
SMILES isomérique |
C=CCN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES canonique |
C=CCN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


